molecular formula C13H10Cl2O4S2 B3251199 Benzene, 1,1'-[methylenebis(sulfonyl)]bis[2-chloro- (9CI) CAS No. 207853-67-6

Benzene, 1,1'-[methylenebis(sulfonyl)]bis[2-chloro- (9CI)

Cat. No.: B3251199
CAS No.: 207853-67-6
M. Wt: 365.3 g/mol
InChI Key: AWOQZDGIHNOBLG-UHFFFAOYSA-N
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Description

Benzene, 1,1’-[methylenebis(sulfonyl)]bis[2-chloro- (9CI) is a chemical compound with the molecular formula C14H12Cl2O4S2 It is characterized by the presence of two benzene rings connected by a methylene bridge, each substituted with a sulfonyl group and a chlorine atom

Preparation Methods

The synthesis of Benzene, 1,1’-[methylenebis(sulfonyl)]bis[2-chloro- (9CI) typically involves the reaction of benzene derivatives with sulfonyl chloride and methylene chloride under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as aluminum chloride, to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.

Chemical Reactions Analysis

Benzene, 1,1’-[methylenebis(sulfonyl)]bis[2-chloro- (9CI) undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can lead to the formation of sulfoxide intermediates.

    Substitution: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Benzene, 1,1’-[methylenebis(sulfonyl)]bis[2-chloro- (9CI) has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Benzene, 1,1’-[methylenebis(sulfonyl)]bis[2-chloro- (9CI) involves its interaction with molecular targets through its sulfonyl and chlorine functional groups. These interactions can lead to the inhibition of specific enzymes or the disruption of cellular processes, depending on the context of its application. The exact pathways involved are subject to ongoing research and may vary based on the compound’s derivatives and their specific uses.

Comparison with Similar Compounds

Benzene, 1,1’-[methylenebis(sulfonyl)]bis[2-chloro- (9CI) can be compared with similar compounds such as:

    Benzene, 1,1’-[methylenebis(sulfonyl)]bis[2,4-dimethyl- (9CI): This compound has methyl groups instead of chlorine atoms, leading to different chemical properties and reactivity.

    Benzene, 1,1’-[methylenebis(sulfinyl)]bis[4-methyl-: This compound contains sulfinyl groups instead of sulfonyl groups, affecting its oxidation state and reactivity.

The uniqueness of Benzene, 1,1’-[methylenebis(sulfonyl)]bis[2-chloro- (9CI) lies in its specific substitution pattern and the presence of both sulfonyl and chlorine functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-chloro-2-[(2-chlorophenyl)sulfonylmethylsulfonyl]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10Cl2O4S2/c14-10-5-1-3-7-12(10)20(16,17)9-21(18,19)13-8-4-2-6-11(13)15/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWOQZDGIHNOBLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)S(=O)(=O)CS(=O)(=O)C2=CC=CC=C2Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10Cl2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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